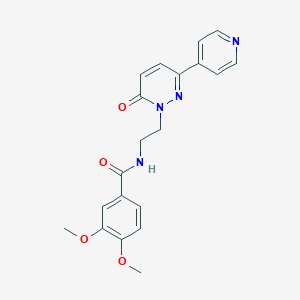![molecular formula C11H20N2O3 B2616093 Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate CAS No. 1251020-41-3](/img/structure/B2616093.png)
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, also known as TDN, is a chemical compound that has been widely studied for its potential applications in scientific research. TDN belongs to the spirocyclic family of compounds, which are characterized by a unique ring structure that confers specific properties and functions.
Mecanismo De Acción
The mechanism of action of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is complex and multifaceted, depending on the specific application and context. This compound can act as a chelating agent, binding to metal ions and facilitating chemical reactions. This compound can also interact with biological molecules, such as enzymes and receptors, leading to specific biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application and context. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways and physiological responses. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has several advantages for use in lab experiments, including its stability, solubility, and versatility. This compound can be easily synthesized and modified, allowing for the creation of tailored compounds with specific properties and functions. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and development, and the exploration of its interactions with biological molecules and systems. Additionally, the use of this compound in the field of materials science and nanotechnology may also be an area of future research.
Métodos De Síntesis
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate can be synthesized using a variety of methods, including the reaction of this compound with appropriate reagents. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
Aplicaciones Científicas De Investigación
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate has been used in scientific research for a variety of applications, including as a ligand for metal ions, a catalyst for chemical reactions, and a precursor for the synthesis of other compounds. This compound has also been studied for its potential applications in drug discovery and development, as well as in the field of materials science.
Propiedades
IUPAC Name |
tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-8-11(13)6-12-7-11/h12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOOKTHHBXLUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

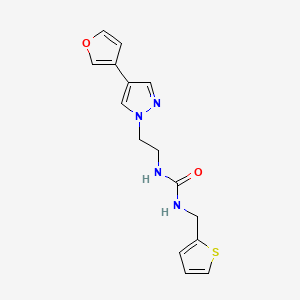
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2616012.png)
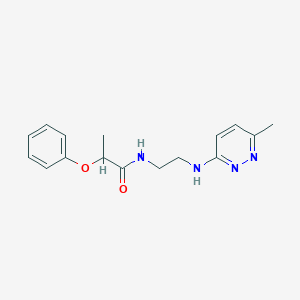
![1-[3-(4-ethylphenoxy)pyrazin-2-yl]-N-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2616016.png)
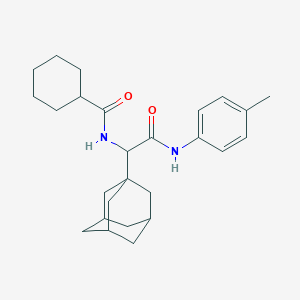
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)
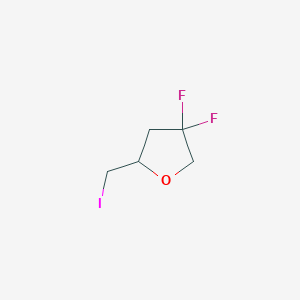



![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)
![7-Azaspiro[4.5]decan-9-ol hydrochloride](/img/structure/B2616032.png)
